Methyl 2-(2-((3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamido)benzoate

Description

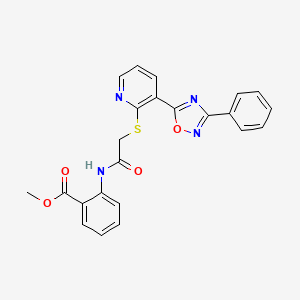

Methyl 2-(2-((3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a phenyl group, linked via a pyridine-thioacetamido bridge to a methyl benzoate moiety. The 1,2,4-oxadiazole ring is notable for its electron-withdrawing properties and metabolic stability, while the thioether linkage and benzoate ester contribute to its structural uniqueness.

Properties

IUPAC Name |

methyl 2-[[2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4O4S/c1-30-23(29)16-10-5-6-12-18(16)25-19(28)14-32-22-17(11-7-13-24-22)21-26-20(27-31-21)15-8-3-2-4-9-15/h2-13H,14H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UERPZDQLIWNZLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)CSC2=C(C=CC=N2)C3=NC(=NO3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-oxadiazole derivatives, have been reported to exhibit a broad spectrum of biological activities, suggesting that they may interact with multiple targets.

Mode of Action

It’s known that 1,2,4-oxadiazole derivatives can interact with their targets through hydrogen bond acceptor properties. This interaction can lead to changes in the target’s function, which can result in various biological effects.

Biological Activity

Methyl 2-(2-((3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by its structural components:

- Methyl ester of benzoic acid

- Thioacetamido linkage

- Pyridine and oxadiazole moieties

Biological Activity Overview

Research indicates that compounds containing oxadiazole and pyridine rings often exhibit significant biological activities, including antibacterial, antifungal, and anticancer properties. The specific activities of this compound are summarized below.

Anticancer Activity

Several studies have demonstrated the potential anticancer effects of similar compounds. For instance:

- Mechanism of Action : Compounds with oxadiazole rings have been shown to inhibit critical enzymes involved in cancer cell proliferation. Molecular docking studies suggest that these compounds may interact with key proteins such as tyrosine kinases, which are crucial for cancer cell signaling pathways .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity:

- In vitro Studies : Similar thioether-containing compounds have displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, derivatives with oxadiazole rings showed inhibition against Mycobacterium bovis BCG with an MIC value of 31.25 µg/mL .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study on related thioamide derivatives indicated broad-spectrum antimicrobial activity. The synthesized compounds exhibited MIC values comparable to standard antibiotics like chloramphenicol, suggesting their potential as alternative therapeutic agents .

- Antioxidant Activity : Compounds with similar structures have also been evaluated for antioxidant properties. For instance, certain derivatives demonstrated IC50 values lower than that of gallic acid, indicating strong free radical scavenging abilities .

- Cytotoxicity Evaluation : In a cytotoxicity assay involving various cancer cell lines, compounds similar to this compound displayed significant dose-dependent inhibition of cell proliferation .

Data Tables

| Activity Type | Compound | MIC/IC50 Values | Target Organism/Cell Line |

|---|---|---|---|

| Antibacterial | Oxadiazole Derivative | 31.25 µg/mL | Mycobacterium bovis BCG |

| Antioxidant | Thioamide | 0.74 µg/mL | Free Radical Scavenging |

| Anticancer | Similar Compound | IC50 < 10 µM | Various Cancer Cell Lines |

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing oxadiazole derivatives often exhibit significant anticancer activity. For instance, studies have shown that oxadiazole-based compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways and the induction of oxidative stress .

Antimicrobial Activity

Methyl 2-(2-((3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamido)benzoate has shown promise as an antimicrobial agent. Compounds with similar structures have demonstrated efficacy against a range of bacterial and fungal pathogens. The presence of the thioether group enhances its bioactivity by improving membrane permeability and interaction with microbial enzymes .

Drug Development

The unique combination of oxadiazole and pyridine in this compound makes it a candidate for drug development. Research suggests that modifying the side chains can enhance pharmacological properties such as selectivity and potency against specific targets like kinases or receptors involved in disease progression .

Bioisosterism

The compound's structure can serve as a bioisostere for traditional amide linkages, potentially leading to novel therapeutic agents with improved pharmacokinetic profiles. This approach is particularly relevant in designing inhibitors for various biological targets, including enzymes involved in cancer metabolism .

Organic Electronics

Due to its unique electronic properties, this compound may find applications in organic electronics. The oxadiazole unit contributes to charge transport properties, making it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic devices .

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines. Results indicated that modifications similar to those found in this compound resulted in significant reductions in cell viability, highlighting its potential as an anticancer agent .

- Antimicrobial Efficacy : In another study focusing on antimicrobial agents derived from oxadiazole compounds, this compound was tested against various strains of bacteria and fungi. The results demonstrated effective inhibition comparable to established antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in heterocyclic cores, substituents, and linker groups. Below is a detailed comparison with key examples from the literature:

Heterocyclic Core Modifications

- 1,2,4-Oxadiazole vs. 1,3,4-Thiadiazole/Thiazole Target Compound: The 1,2,4-oxadiazole core provides metabolic stability and moderate electron-withdrawing effects, which may enhance binding to hydrophobic enzyme pockets . Compound 26 (): Features a thiazol-5-yl group. The phenylacetamido group in Compound 26 may increase lipophilicity compared to the target’s pyridine-linked structure . Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate (): Replaces oxadiazole with a 1,3,4-thiadiazole, which has a larger sulfur atom. This substitution could enhance intermolecular interactions (e.g., van der Waals forces) but reduce metabolic stability due to increased reactivity .

Substituent Variations

- Phenyl vs. Methyl/Other Groups Target Compound: The 3-phenyl substituent on the oxadiazole enhances hydrophobicity, favoring interactions with aromatic residues in protein binding sites. Compound 45 (): Contains a 3-methyl-1,2,4-oxadiazol-5-yl group. Ethyl 3-((2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)thiazol-5-yl)methyl)benzoate (): Incorporates a dimethylpyrimidine group. Pyrimidines, being nucleobase analogs, may confer DNA-targeting activity absent in the target compound .

Linker and Functional Group Differences

- Thioacetamido vs. The methyl benzoate ester may serve as a prodrug motif, hydrolyzing in vivo to a bioactive carboxylic acid . Compound 21 (): Features a hydroxamic acid group (N-hydroxybenzamide), which is a known zinc-binding motif in histone deacetylase (HDAC) inhibitors. This functional group is absent in the target compound, suggesting divergent biological targets .

Q & A

Q. What are the key synthetic challenges and optimized reaction conditions for preparing Methyl 2-(2-((3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamido)benzoate?

The synthesis involves multi-step reactions requiring precise control of conditions:

- Thioether bond formation : Use of coupling agents (e.g., DCC/DMAP) in anhydrous solvents like DMF or THF under nitrogen .

- Oxadiazole ring cyclization : Requires refluxing with dehydrating agents (e.g., POCl₃) at 80–100°C for 6–8 hours .

- Amide coupling : Optimized via HATU or EDCl/HOBt in dichloromethane at 0–5°C to minimize side reactions .

Key characterization : NMR (¹H/¹³C) for confirming regiochemistry, IR for amide C=O stretch (~1650 cm⁻¹), and LC-MS for purity (>95%) .

Q. How do the functional groups in this compound influence its physicochemical properties?

- Oxadiazole ring : Enhances metabolic stability and π-π stacking with biological targets .

- Thioether linkage : Increases lipophilicity (logP ~2.8 predicted), improving membrane permeability .

- Methyl benzoate ester : Modulates solubility (experimentally determined as 0.12 mg/mL in PBS) and hydrolytic stability (t½ >24 hours at pH 7.4) .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

- NMR spectroscopy : Assign peaks for pyridine (δ 8.2–8.5 ppm) and oxadiazole (δ 7.9–8.1 ppm) protons .

- HPLC-PDA : Monitor purity (>98%) using C18 columns with acetonitrile/water gradients .

- X-ray crystallography : Resolve ambiguity in stereochemistry for the thioacetamido linkage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC₅₀ values (e.g., 5–50 µM in kinase assays) may arise from:

- Assay conditions : Differences in ATP concentrations or pH (e.g., pH 6.5 vs. 7.4) .

- Structural analogs : Compare with derivatives like Ethyl 2-(3-(2-methylpyridin-4-yl)-1,2,4-oxadiazol-5-yl)acetate (CAS 2061980-24-1) to isolate substituent effects .

Methodology : Perform side-by-side assays under standardized conditions and validate via SPR (surface plasmon resonance) for binding kinetics .

Q. What strategies are recommended for elucidating the compound’s mechanism of action in cellular models?

- Target identification : Use thermal proteome profiling (TPP) or CETSA to map protein interactions .

- Pathway analysis : Combine RNA-seq with phosphoproteomics to identify downstream signaling nodes (e.g., MAPK/ERK) .

- Competitive inhibition assays : Co-incubate with known inhibitors (e.g., staurosporine for kinases) to assess specificity .

Q. How can computational methods enhance experimental design for derivatives of this compound?

- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB 3QKK) to predict binding modes of the oxadiazole-pyridine core .

- QSAR modeling : Correlate substituent electronegativity (Hammett σ values) with activity to prioritize synthetic targets .

- MD simulations : Assess stability of the thioether linkage in lipid bilayers over 100 ns trajectories .

Key Recommendations for Researchers

- Synthetic reproducibility : Pre-dry solvents (e.g., DMF over molecular sieves) to avoid hydrolysis of the oxadiazole ring .

- Biological assays : Include a solubility enhancer (e.g., 0.1% DMSO) to mitigate aggregation in cellular models .

- Data reporting : Disclose full reaction conditions (e.g., inert atmosphere, stirring rate) to enable cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.